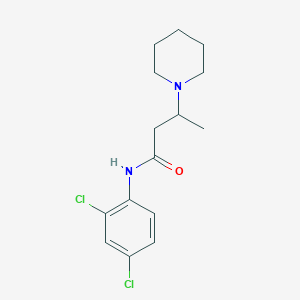

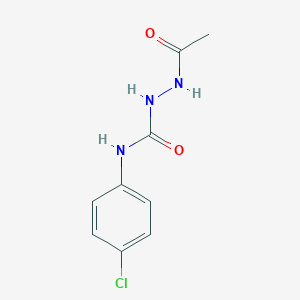

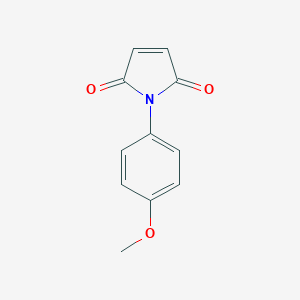

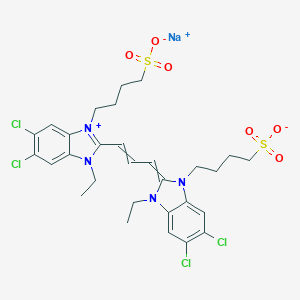

1H-Benzimidazolium, 5,6-dichloro-2-(3-(5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(4-sulfobutyl)-, inner salt, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazolium, 5,6-dichloro-2-(3-(5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(4-sulfobutyl)-, inner salt, sodium salt is a useful research compound. Its molecular formula is C29H33Cl4N4NaO6S2 and its molecular weight is 762.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Electrophilic Properties

Benzimidazoles and their derivatives are synthesized through various methods, including the dehydration of dihydro-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones. These compounds, including oxazinium salts derived from them, are significant for their electrophilic properties, which are utilized in synthesizing more complex chemical structures. This characteristic makes them valuable in chemical research for creating chiral synthons and exploring general reactions of oxazines (Sainsbury, 1991)[https://consensus.app/papers/12oxazines-12benzoxazines-compounds-sainsbury/1133ec1d1ea955e6a1bba529ce82395d/?utm_source=chatgpt].

Coordination Chemistry and Biological Activities

Benzimidazole compounds, especially those with pyridine and benzthiazol moieties, show fascinating variability in their chemistry and properties. They form complex compounds with notable spectroscopic properties, structures, magnetic properties, and biological activities. Their ability to form various protonated or deprotonated forms adds to their versatility in scientific research, suggesting avenues for further study in unknown analogues (Boča, Jameson, & Linert, 2011)[https://consensus.app/papers/fascinating-variability-chemistry-properties-boča/9849646f89ab5ed0984c332b56a9ff91/?utm_source=chatgpt].

Antioxidant Capacity and Reaction Pathways

The role of benzimidazole derivatives in enhancing the antioxidant capacity of assays, such as ABTS/potassium persulfate decolorization, highlights their potential in biochemical applications. These compounds, depending on their structure, can undergo specific reactions like coupling with antioxidants, leading to oxidative degradation and forming marker compounds with significant bioactivity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)[https://consensus.app/papers/abtspp-decolorization-assay-antioxidant-capacity-ilyasov/1a3b00b3995052a3ac0098a34021ee66/?utm_source=chatgpt].

DNA Interaction and Drug Design

Certain benzimidazole derivatives, like Hoechst 33258, bind strongly to DNA's minor groove, particularly AT-rich sequences. This binding specificity is leveraged in cell biology for chromosome and nuclear staining, and as a basis for designing radioprotectors and topoisomerase inhibitors. Such properties make these compounds useful tools in genetics and molecular biology research (Issar & Kakkar, 2013)[https://consensus.app/papers/groove-binder-hoechst-33258-analogues-review-issar/2fcffe6af154530d83da2b39e8232efe/?utm_source=chatgpt].

properties

IUPAC Name |

sodium;4-[5,6-dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl4N4O6S2.Na/c1-3-34-24-16-20(30)22(32)18-26(24)36(12-5-7-14-44(38,39)40)28(34)10-9-11-29-35(4-2)25-17-21(31)23(33)19-27(25)37(29)13-6-8-15-45(41,42)43;/h9-11,16-19H,3-8,12-15H2,1-2H3,(H-,38,39,40,41,42,43);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMPYASSIDQAKQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)[O-])Cl)Cl.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33Cl4N4NaO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.